![molecular formula C7H13FS B055123 (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane CAS No. 122895-30-1](/img/structure/B55123.png)
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Agedoite can be synthesized from aspartic acid and ammonia through the action of the enzyme asparagine synthetase . The reaction involves the amidation of aspartic acid, where the carboxyl group is converted into an amide group.
Industrial Production Methods: Industrial production of Agedoite typically involves the extraction from plant sources such as soybeans and lupins. The process includes germination, milling, heating, and filtration to obtain a crude extract, followed by crystallization to purify the compound .
Types of Reactions:
Hydrolysis: Agedoite can be hydrolyzed to aspartic acid by the enzyme asparaginase.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: Agedoite can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.
Common Reagents and Conditions:
Hydrolysis: Asparaginase enzyme under physiological conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of Agedoite, though these are less common.
Scientific Research Applications
Agedoite has a wide range of applications in scientific research:
Mechanism of Action
Agedoite exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it forms peptide bonds with other amino acids. The enzyme asparagine synthetase catalyzes its formation from aspartic acid and ammonia . In cancer treatment, asparaginase depletes asparagine, inhibiting the growth of asparagine-dependent tumor cells .
Comparison with Similar Compounds
Aspartic Acid: A precursor to Agedoite, involved in similar metabolic pathways.
Glutamine: Another amino acid with a similar amide side chain, involved in nitrogen metabolism.
Glutamic Acid: Similar in structure but with a carboxyl group instead of an amide group.
Uniqueness: Agedoite is unique due to its specific role in protein synthesis and its ability to form hydrogen bonds, which stabilizes protein structures . Unlike glutamine, Agedoite is not essential in humans, meaning the body can synthesize it .
Properties
CAS No. |
122895-30-1 |
---|---|
Molecular Formula |
C7H13FS |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |
InChI |
InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PCLYWTBYNXWRCT-RNFRBKRXSA-N |
SMILES |
CSC1CCCCC1F |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1F |
Canonical SMILES |
CSC1CCCCC1F |
Synonyms |
Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |
Origin of Product |
United States |
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